This compound is classified as an ethyl ester of benzoimidazole, which situates it within the broader category of heterocyclic compounds. Its structural characteristics impart significant pharmacological properties, making it a valuable intermediate in the synthesis of various pharmaceutical agents.
The synthesis of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester typically involves the condensation of o-phenylenediamine with ethyl chloroacetate. The reaction is generally conducted in the presence of a base, such as sodium ethoxide, under reflux conditions. The process can be summarized as follows:
The molecular structure of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester can be described as follows:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to confirm the structure:
(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control, solvent choice, and sometimes catalysts to enhance yields.
The mechanism of action for (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester primarily involves its interaction with biological targets through its imidazole moiety:
Reports indicate that derivatives of imidazole exhibit significant inhibition against certain cancer cell lines, suggesting potential therapeutic applications .
The physical and chemical properties of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester include:
These properties influence its application in various chemical reactions and formulations.
(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester has several scientific applications:
Benzimidazole derivatives represent a "privileged scaffold" in medicinal chemistry due to their structural versatility and capacity to interact with diverse biological targets. The core structure consists of a fused benzene and imidazole ring system, which confers both acidic (pKa ~11–12 for the NH group) and weakly basic properties. This amphoteric character allows benzimidazoles to form stable salts and participate in hydrogen bonding, enhancing their binding affinity to enzymatic or receptor sites [8]. The ethyl ester moiety in (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester extends this functionality by introducing a hydrolyzable ester group, enabling prodrug design or structural derivatization for enhanced bioavailability [7].
Pharmacologically, benzimidazole derivatives exhibit broad-spectrum bioactivities, including:
Table 1: Key Bioactive Derivatives of Benzimidazole Core
Derivative Class | Biological Target | Reported Activity |
---|---|---|
2-(Trifluoromethyl)-1H-benzimidazoles | Trichinella spiralis | 68–72% larval growth inhibition |
N-{2-[4-(1H-Benzimidazole-2-yl)phenoxy]ethyl} amines | Acetylcholinesterase | Comparable to donepezil (IC₅₀ ~0.03 µM) |
S-Substituted dihalogeno-2-mercaptobenzimidazoles | Giardia intestinalis | Superior to metronidazole (IC₅₀ ~1.22 µM) |
The therapeutic exploration of benzimidazoles began in the 1950s with the serendipitous discovery of the anthelmintic properties of thiabendazole. This catalyzed systematic research into structure-activity relationships (SAR), leading to clinically pivotal agents like albendazole (antihelmintic) and omeprazole (proton-pump inhibitor) [8]. The scaffold’s adaptability is evidenced by its integration into:
(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester exemplifies modern applications as a synthetic precursor. Its ethyl ester group facilitates nucleophilic displacement (e.g., amidation, hydrolysis) or cyclization reactions, enabling access to libraries of bioactive molecules. For instance, it serves as an intermediate for BIT-225, an HIV-1 Vpu inhibitor currently in clinical trials [7].
Table 2: Evolution of Key Benzimidazole-Based Therapeutics
Era | Compound | Therapeutic Category | Design Innovation |
---|---|---|---|
1960s | Thiabendazole | Anthelmintic | First commercial benzimidazole anthelmintic |
1980s | Omeprazole | Antiulcer | Proton-pump inhibition via sulfenamide activation |
2000s | Galeterone | Anticancer (prostate cancer) | Androgen receptor modulation |
2010s–Present | BIT-225 | Antiviral (HIV) | Viroporin (Vpu) inhibition |
(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester (CAS: 14741-71-0) is characterized by the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol. Its structure combines a planar, aromatic benzimidazole core with a flexible ethyl acetate side chain, balancing lipophilic and polar domains [2].
Critical physicochemical parameters include:
Table 3: Experimental and Predicted Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 204.23 g/mol | Calculated (C₁₁H₁₂N₂O₂) |
Melting Point | 128.5–129.5°C | Experimental [2] |
Density | 1.242 ± 0.06 g/cm³ | Predicted (Chemaxon) [2] |
LogP (Partition Coefficient) | 1.82 | Predicted |
pKa | 11.47 ± 0.10 | Predicted [2] |
The ester functionality renders the compound hydrolytically labile under alkaline conditions, enabling facile conversion to (1H-Benzoimidazol-2-yl)-acetic acid (CAS: 13570-08-6). This carboxylic acid derivative exhibits distinct properties, including a lower melting point (116°C) and higher aqueous solubility, making it a versatile intermediate for metal chelation or peptide coupling [6].
Synthesis and Structural Analysis:
The standard synthesis route involves condensation of o-phenylenediamine with ethyl chloroacetate under basic conditions (e.g., sodium ethoxide) in refluxing ethanol (78°C). Cyclodehydration yields the product within 4–12 hours, followed by recrystallization for purification (>95% purity) . Nuclear Magnetic Resonance (NMR) spectroscopy confirms structure through characteristic signals:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0